The synthesis of 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine involves two main stages:
The molecular structure of 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine can be characterized as follows:
The structural integrity is maintained through various bond lengths and angles consistent with typical heterocyclic compounds. Notably, the dihedral angle between the amino substituent on the pyrimidine ring and the core structure is approximately 179.7 degrees, indicating planarity .
The chemical reactivity of this compound can be attributed to its functional groups:
These reactions are critical for synthesizing more complex molecules in medicinal chemistry .
The physical and chemical properties of 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine are summarized below:
Property | Value |
---|---|
Boiling Point | °C |
Density | g/cm³ |
pKa Value |
These properties indicate that the compound has high thermal stability and density, which may influence its solubility and reactivity in various solvents .
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine has several potential applications in scientific research:
The pyrimidine-pyrazole hybrid scaffold embodies a versatile pharmacophore that combines hydrogen-bonding capability with enhanced membrane permeability. In 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine (molecular formula: C₁₀H₁₀ClIN₄, MW: 348.57 [1] [3]), the chlorine atom at the pyrimidine 2-position serves as a synthetic handle for nucleophilic displacement reactions with amine functionalities in secondary building blocks. Simultaneously, the iodine atom at the pyrazole 3-position enables transition metal-catalyzed cross-coupling reactions, facilitating rapid diversification for structure-activity relationship (SAR) studies. This bifunctional reactivity profile makes the compound exceptionally valuable for constructing kinase inhibitor libraries targeting oncogenic drivers like BRAF V600E [4] [5].
The scaffold’s three-dimensional conformation exhibits optimal spatial orientation for accessing deep hydrophobic pockets in kinase binding sites. The isopropyl group at the pyrazole nitrogen enhances lipid solubility (predicted LogP: 1.82 [5]) while contributing to entropy-driven binding through hydrophobic interactions. Electronic effects manifest in the pyrimidine ring’s electron-deficient character, which promotes hydrogen bonding with kinase hinge residues, as evidenced by computational docking studies of analogous compounds [7]. This dual functionality—combining lipophilic substituents with hydrogen-bond-accepting heterocycles—enables the compound to bypass common pharmacokinetic limitations of polar kinase inhibitors.
Table 1: Structural Features and Drug Discovery Applications of Pyrimidine-Pyrazole Hybrids
Structural Feature | Role in Drug Discovery | Biological Impact |
---|---|---|
Pyrimidine ring (2-Cl substitution) | Nucleophilic displacement site | Enables SAR expansion through C-C/C-N bond formation |
Iodine at pyrazole 3-position | Cross-coupling handle (Suzuki, Sonogashira) | Facilitates library synthesis for high-throughput screening |
Isopropyl group | Lipophilicity enhancer | Improves membrane permeability and cellular uptake |
Bicyclic coplanarity | ATP-mimetic geometry | Enhances kinase binding affinity through π-stacking |
Molecular weight (348.57 g/mol) | Optimal size for kinase pockets | Maintains Rule-of-Five compliance for oral bioavailability |
Synthetic accessibility underpins this scaffold’s utility, with efficient routes enabling large-scale production. The primary synthesis involves chlorination of 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ol using phosphorous oxychloride at 110°C for 16 hours, yielding the title compound as a crystalline yellow solid after bicarbonate workup and extraction [4]. This streamlined process supports multi-gram production (pricing: $950/100mg to $4,864/g [1] [3]), making the scaffold readily accessible for medicinal chemistry programs focused on resistant cancer phenotypes.
The spatial arrangement of 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine directly mirrors key recognition elements in ATP-binding kinase domains. The pyrimidine ring occupies the adenine-binding pocket, where its chlorine atom positions toward the gatekeeper region, enabling van der Waals contacts with hydrophobic residues. Molecular modeling reveals that the iodine atom projects into a hydrophobic subpocket commonly occupied by allosteric regulators, enhancing binding specificity for kinases with larger hydrophobic cavities like BRAF and VEGFR [3] [7]. This strategic halogen placement creates orthogonal binding interactions distinct from classical ATP mimetics.
Comparative analysis with non-halogenated analogs demonstrates halogen bonding’s critical role in target engagement. The iodine’s sigma-hole (electropositive region) forms 2.8-3.3 Å halogen bonds with backbone carbonyl oxygens in kinase hinge regions—interactions quantified through isothermal titration calorimetry studies of related compounds. Chlorine’s smaller atomic radius facilitates complementary hydrophobic contacts rather than halogen bonding, illustrating how differential halogen positioning enables fine-tuned affinity modulation. This multi-point anchoring achieves sub-μM inhibition constants (Ki) against multiple oncogenic kinases, positioning the compound as a versatile warhead for resistance-reversible inhibitor design [5] [7].
Table 2: Binding Domain Interactions of Halogenated Pyrimidine-Pyrazole Kinase Inhibitors
Kinase Subdomain | Compound Interaction | Functional Significance |
---|---|---|
Hinge region | Pyrimidine N1 hydrogen bond acceptance | Mimics adenine’s N1 interaction; maintains binding orientation |
Hydrophobic pocket I | Iodine atom halogen bonding | Contributes 5-10x affinity enhancement vs. non-iodinated analogs |
Gatekeeper area | Chlorine atom hydrophobic contact | Exploits kinase-specific gatekeeper residue differences for selectivity |
Hydrophobic pocket II | Isopropyl group insertion | Induces conformational changes for allosteric modulation |
Solvent-exposed front | Pyrazole C-H edge-to-face stacking | Stabilizes activation loop in inactive conformation |
Structural analogs reveal scaffold-dependent variations in kinome selectivity profiles. When contrasted with 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine, the pyrimidine-pyrazole hybrid demonstrates superior shape complementarity to kinases with deeper ATP-binding clefts. The imidazole-containing analog exhibits a 20° dihedral angle between rings versus 12° in the pyrimidine-pyrazole structure, forcing suboptimal vector alignment with catalytic lysine residues [7]. Furthermore, replacement of iodine with smaller halogens diminishes occupancy of hydrophobic pocket I, reducing residence time by >50% in cellular thermal shift assays. These SAR insights validate the pharmacophoric necessity of both halogens in achieving high-affinity, kinome-selective inhibition.
The compound’s structural mimicry extends beyond adenine binding to allosteric modulation. The isopropyl group induces a unique DFG-out conformation in BRAF kinase, as confirmed through X-ray co-crystallography of closely related derivatives. This conformational control enables selective targeting of oncogenic BRAF dimers—a mechanism clinically exploited in encorafenib, where this scaffold serves as the synthetic precursor [5]. Such precise subdomain targeting exemplifies how halogenated heterocycles overcome limitations of first-generation ATP-competitive inhibitors through nuanced molecular recognition.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: